PTUPB is a synthetic, orally bioavailable dual inhibitor of cyclooxygenase-2 (COX-2) and soluble epoxide hydrolase (sEH). [, , , , , ] It is a member of a newly patented class of “dual acting” molecules targeting two important enzymes in the arachidonic acid cascade with nanomolar binding affinity. []
PTUPB has emerged as a promising therapeutic agent for a wide range of diseases, primarily due to its anti-inflammatory, anti-fibrotic, anti-angiogenic, and cytoprotective properties. [, , , , , , , , , , , , , , , , , ] Research has focused on its potential applications in various conditions, including cancer, liver disease, pulmonary fibrosis, acute lung injury, diabetic nephropathy, and other inflammatory diseases. [, , , , , , , , , , , , , , , , , ]
PTUPB, a dual inhibitor of cyclooxygenase-2 and soluble epoxide hydrolase, has emerged as a promising therapeutic compound in various biomedical applications. This compound is particularly notable for its potential in cancer treatment, metabolic disorders, and neuroprotection. The dual inhibition mechanism provides a unique approach to modulating inflammatory pathways and cellular signaling, which are critical in the progression of many diseases.
PTUPB is classified as a pyrazole derivative and is synthesized through specific chemical reactions that combine elements of cyclooxygenase inhibition with soluble epoxide hydrolase activity. It has been studied extensively in the context of cancer biology, particularly glioblastoma, as well as in models of non-alcoholic fatty liver disease and Parkinson's disease.
The synthesis of PTUPB involves several key steps:
The molecular structure of PTUPB can be described as follows:
PTUPB participates in several significant chemical reactions:
PTUPB's mechanism of action involves:
PTUPB exhibits several notable physical and chemical properties:
PTUPB has a wide array of scientific applications:
CAS No.: 10484-09-0
CAS No.: 20303-60-0
CAS No.:
CAS No.: 51068-94-1
CAS No.: 2221-82-1
CAS No.: 75023-40-4